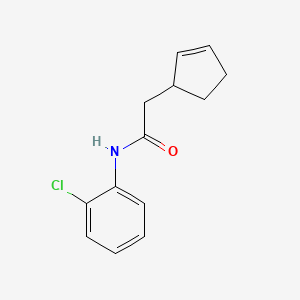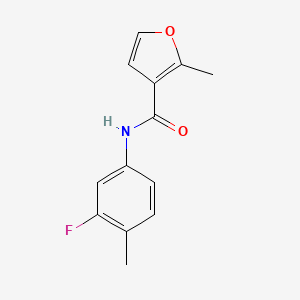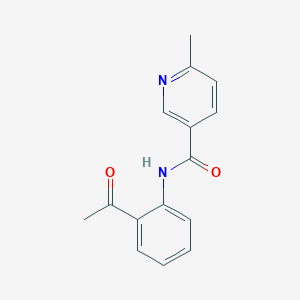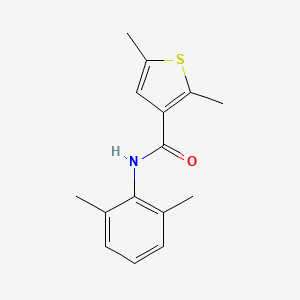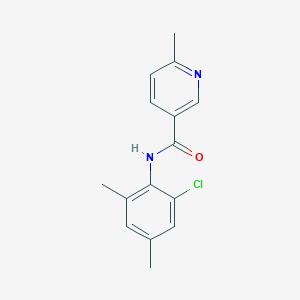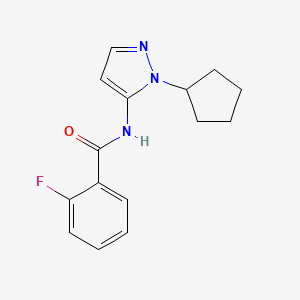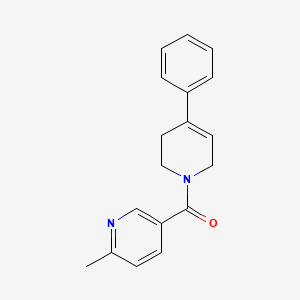
(6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone, also known as MPDPH, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MPDPH belongs to the class of pyridinylpyridazinones, which have been identified as inhibitors of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition has been explored as a strategy for the treatment of cancer and other diseases.
Mechanism of Action
(6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone inhibits the activity of PARP by binding to its catalytic domain. PARP is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage and cell death. PARP inhibition has been shown to enhance the efficacy of chemotherapy and radiotherapy by preventing the repair of DNA damage caused by these treatments. PARP inhibition has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects
(6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been shown to have anti-cancer and neuroprotective effects in animal models. In cancer cells, (6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone inhibits the growth of cancer cells and enhances the sensitivity of cancer cells to chemotherapy and radiotherapy. In animal models of neurodegenerative diseases, (6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been shown to protect neurons from oxidative stress and to improve cognitive function.
Advantages and Limitations for Lab Experiments
(6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has several advantages for lab experiments. It is a relatively small molecule that can be easily synthesized, and its mechanism of action is well understood. (6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been shown to have anti-cancer and neuroprotective effects in animal models, making it a promising therapeutic agent. However, (6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone also has limitations for lab experiments. Its efficacy and safety in humans have not been fully established, and its potential side effects are not well understood.
Future Directions
There are several future directions for research on (6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone. One direction is to further explore its potential as a therapeutic agent in cancer and neurodegenerative diseases. Clinical trials are needed to establish its efficacy and safety in humans. Another direction is to investigate its potential as a tool for studying the role of PARP in DNA repair and other cellular processes. (6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone and other PARP inhibitors can be used to study the effects of PARP inhibition on cellular processes and to identify new targets for drug development.
Synthesis Methods
The synthesis of (6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been described in several research articles. One method involves the reaction of 2-aminonicotinic acid with 4-phenyl-1,2,3,6-tetrahydropyridine-3-carbaldehyde in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with methyl iodide to yield (6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone. Another method involves the reaction of 2-cyano-3-(6-methylpyridin-3-yl)acrylic acid with 4-phenyl-3,6-dihydro-2H-pyridine-1-carbaldehyde in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reduced with sodium borohydride to yield (6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone.
Scientific Research Applications
(6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been studied for its potential as a therapeutic agent in various diseases. PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. (6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the sensitivity of cancer cells to chemotherapy and radiotherapy. (6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has also been studied for its potential in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. PARP inhibition has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
properties
IUPAC Name |
(6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-14-7-8-17(13-19-14)18(21)20-11-9-16(10-12-20)15-5-3-2-4-6-15/h2-9,13H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEWOBJCTGBAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCC(=CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457937.png)
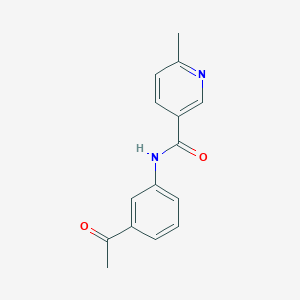
![5-(1,3-Benzodioxol-5-yl)-3-[(2,2-dichlorocyclopropyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7457953.png)



![N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457974.png)
![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7457980.png)
